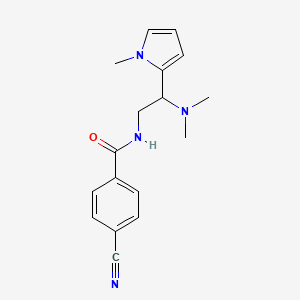
(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a useful research compound. Its molecular formula is C14H13NO6S3 and its molecular weight is 387.44. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Medicinal Chemistry
- Antimicrobial and Antifungal Properties : Rhodanine-3-acetic acid derivatives, closely related to the given compound, have shown potential as antimicrobial agents against a variety of bacteria, mycobacteria, and fungi. Compounds based on the rhodanine and thiazolidinone scaffolds were found to be particularly effective against mycobacteria, including Mycobacterium tuberculosis, suggesting their utility in developing new antimicrobial therapies (Krátký, Vinšová, & Stolaříková, 2017).
- Cancer Therapy : Certain 4-thiazolidinones containing a benzothiazole moiety have been screened for antitumor activity, revealing that some derivatives exhibit significant anticancer activity across a range of cancer cell lines. This highlights the potential of thiazolidinone derivatives in cancer treatment and as a basis for the development of new anticancer agents (Havrylyuk et al., 2010).
Applications in Materials Science
- Organic Solar Cells : Triazatruxene-based novel donor materials, incorporating rhodanine-3-acetic acid as an acceptor moiety, have been designed with enhanced optoelectronic properties for use in organic solar cells. These materials showcase reduced energy gaps and improved charge transfer characteristics, suggesting their applicability in developing high-efficiency photovoltaic devices (Muhammad Usman Khan et al., 2019).
As Intermediates in Organic Synthesis
- Synthesis of Fluorescent Compounds : A study demonstrated the synthesis of a new fluorescent compound capable of selectively determining Co2+ ions, showcasing the utility of thioxothiazolidin derivatives as intermediates in the preparation of chemical sensors for metal ion detection (Li Rui-j, 2013).
- Corrosion Inhibition : Azo derivatives, structurally related to the given compound, have been investigated for their role as corrosion inhibitors for mild steel in hydrochloric acid. These studies reveal the potential of such compounds in protecting metals from corrosion, contributing to their application in industrial maintenance (Bedair et al., 2022).
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally unusual and may interact with a variety of biological targets
Mode of Action
It is known that these types of compounds can undergo efficient e / z isomerization (ezi) upon uv irradiation in solution . The intramolecular rotation around the double bond and phenyl rotation around the single bond serve as the key non-radiative decay channels to dissipate the excited-state energies .
Biochemical Pathways
It is a reagent used for tandem-type pd (ii)-catalyzed oxidative heck reaction and intramolecular c-h amidation sequence, copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, one-pot ipso-nitration of arylboronic acids, copper-catalyzed nitration and cyclocondensation followed by palladium-phosphine-catalyzed suzuki-miyaura coupling .
Pharmacokinetics
It is known to be soluble in methanol , which suggests that it may have good bioavailability
Result of Action
It has been found to inhibit up to 89% of biofilm formation with ic 50 values as low as 078 μM, and disperse pre-formed biofilms with IC 50 values as low as 47 μM .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, UV irradiation can trigger E / Z isomerization The compound’s stability and efficacy may also be affected by temperature, pH, and the presence of other chemicals
Eigenschaften
IUPAC Name |
2-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6S3/c1-21-13(17)10-4-2-9(3-5-10)8-11-12(16)15(14(22)23-11)6-7-24(18,19)20/h2-5,8H,6-7H2,1H3,(H,18,19,20)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPGJQMBRZHARS-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-(propan-2-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2883762.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2883763.png)

![N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2883768.png)

![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2883770.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2883771.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2883774.png)
![methyl (2Z)-2-[(4-methylphenyl)sulfonyl]-3-(pyridin-2-ylamino)acrylate](/img/structure/B2883775.png)

![5-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-2-(4-methylpiperidin-1-yl)-6-propylthiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2883779.png)

